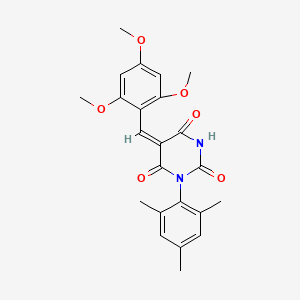![molecular formula C17H18N2O2 B4694242 N-[2-(benzoylamino)ethyl]-4-methylbenzamide](/img/structure/B4694242.png)
N-[2-(benzoylamino)ethyl]-4-methylbenzamide
Vue d'ensemble
Description
N-[2-(benzoylamino)ethyl]-4-methylbenzamide, also known as BMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMEA is a member of the benzamide family and has a molecular weight of 277.33 g/mol. In
Applications De Recherche Scientifique
N-[2-(benzoylamino)ethyl]-4-methylbenzamide has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-[2-(benzoylamino)ethyl]-4-methylbenzamide has been studied for its potential as an anticancer agent. A 2018 study by Li et al. found that N-[2-(benzoylamino)ethyl]-4-methylbenzamide exhibited significant antiproliferative activity against several cancer cell lines, including A549, HepG2, and MCF-7. In drug discovery, N-[2-(benzoylamino)ethyl]-4-methylbenzamide has been studied for its potential as a scaffold for the development of novel drugs. A 2019 study by Wang et al. reported the synthesis of a series of N-[2-(benzoylamino)ethyl]-4-methylbenzamide derivatives with potential antitumor activity. In material science, N-[2-(benzoylamino)ethyl]-4-methylbenzamide has been studied for its potential as a building block for the synthesis of functional materials. A 2016 study by Li et al. reported the synthesis of a N-[2-(benzoylamino)ethyl]-4-methylbenzamide-based metal-organic framework with potential applications in gas storage and separation.
Mécanisme D'action
The exact mechanism of action of N-[2-(benzoylamino)ethyl]-4-methylbenzamide is not fully understood. However, several studies have suggested that N-[2-(benzoylamino)ethyl]-4-methylbenzamide may exert its biological activity through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division and is a target for several anticancer drugs. A 2018 study by Li et al. found that N-[2-(benzoylamino)ethyl]-4-methylbenzamide inhibited tubulin polymerization and induced cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)ethyl]-4-methylbenzamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-[2-(benzoylamino)ethyl]-4-methylbenzamide exhibits significant antiproliferative activity against several cancer cell lines. A 2018 study by Li et al. found that N-[2-(benzoylamino)ethyl]-4-methylbenzamide inhibited the growth of A549, HepG2, and MCF-7 cells with IC50 values of 2.8, 2.0, and 1.9 μM, respectively. N-[2-(benzoylamino)ethyl]-4-methylbenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. A 2018 study by Li et al. found that N-[2-(benzoylamino)ethyl]-4-methylbenzamide induced G2/M phase arrest and apoptosis in A549 cells. In addition, N-[2-(benzoylamino)ethyl]-4-methylbenzamide has been found to exhibit low toxicity towards normal cells. A 2018 study by Li et al. reported that N-[2-(benzoylamino)ethyl]-4-methylbenzamide exhibited low toxicity towards human umbilical vein endothelial cells (HUVECs) with an IC50 value of 25.6 μM.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(benzoylamino)ethyl]-4-methylbenzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. In addition, N-[2-(benzoylamino)ethyl]-4-methylbenzamide exhibits significant antiproliferative activity against several cancer cell lines and has low toxicity towards normal cells. However, N-[2-(benzoylamino)ethyl]-4-methylbenzamide also has several limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[2-(benzoylamino)ethyl]-4-methylbenzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
Orientations Futures
There are several future directions for the study of N-[2-(benzoylamino)ethyl]-4-methylbenzamide. One potential direction is the development of N-[2-(benzoylamino)ethyl]-4-methylbenzamide derivatives with improved antiproliferative activity and pharmacokinetic properties. A 2019 study by Wang et al. reported the synthesis of several N-[2-(benzoylamino)ethyl]-4-methylbenzamide derivatives with potential antitumor activity. Another potential direction is the study of N-[2-(benzoylamino)ethyl]-4-methylbenzamide in combination with other anticancer drugs. A 2018 study by Li et al. found that N-[2-(benzoylamino)ethyl]-4-methylbenzamide exhibited synergistic activity with paclitaxel, a commonly used anticancer drug. Finally, the study of N-[2-(benzoylamino)ethyl]-4-methylbenzamide in vivo and its pharmacokinetic properties should be further explored to determine its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-(2-benzamidoethyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)17(21)19-12-11-18-16(20)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLGFSPOPYUCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B4694166.png)
![{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4694184.png)


![N~1~-allyl-N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4694210.png)



![N-(2-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4694223.png)

![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4694239.png)